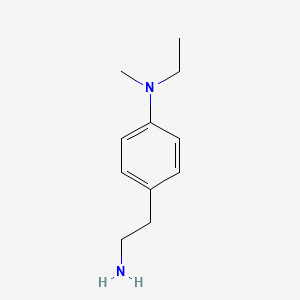
4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a benzene ring, along with ethyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine typically involves the alkylation of 4-(2-aminoethyl)aniline. One common method is the reductive amination of 4-(2-aminoethyl)aniline with ethyl and methyl halides under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of these nitro compounds can regenerate the amine.
Scientific Research Applications
4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Lacks the ethyl and methyl substituents on the nitrogen atom.
N-Ethyl-N-methylbenzenamine: Lacks the aminoethyl group.
4-(2-Aminoethyl)-N-methylbenzenamine: Lacks the ethyl substituent on the nitrogen atom.
Uniqueness
4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine is unique due to the presence of both ethyl and methyl substituents on the nitrogen atom, along with the aminoethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-3-13(2)11-6-4-10(5-7-11)8-9-12/h4-7H,3,8-9,12H2,1-2H3 |
InChI Key |
NYCPIANTWWEEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


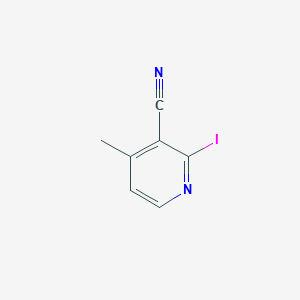
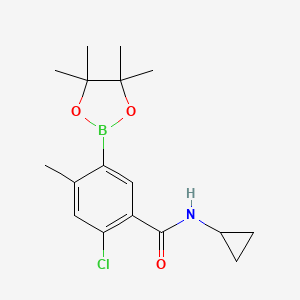
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
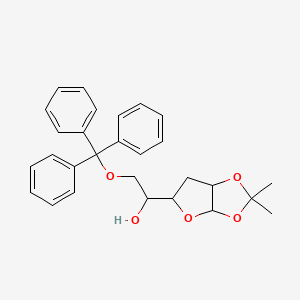
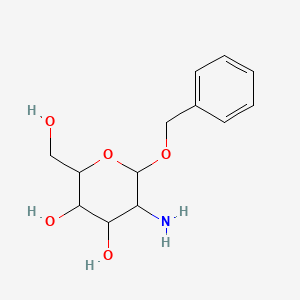

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
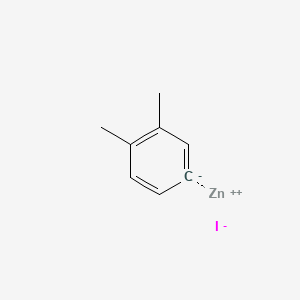
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
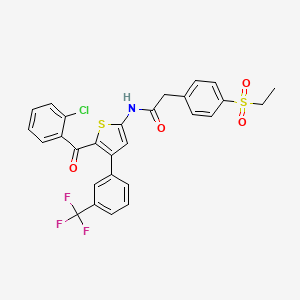
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)
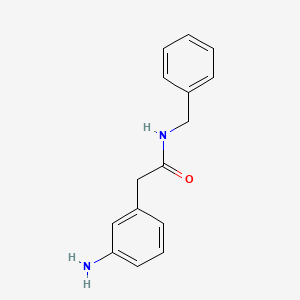

![2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)
